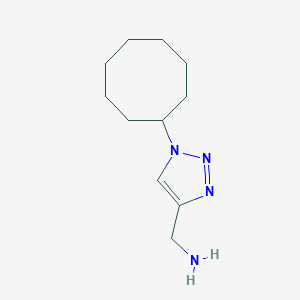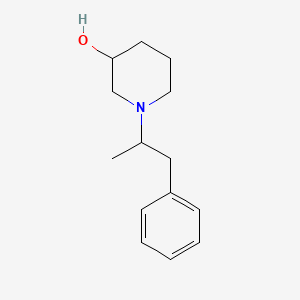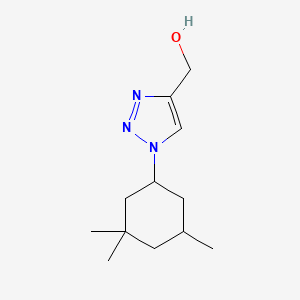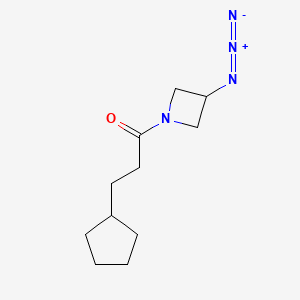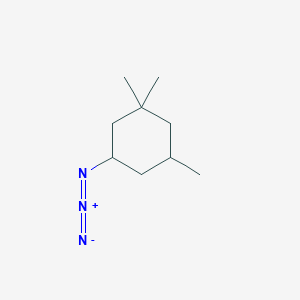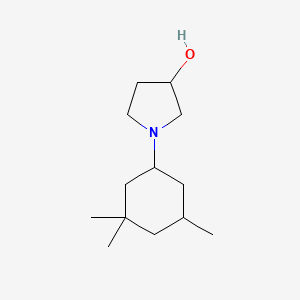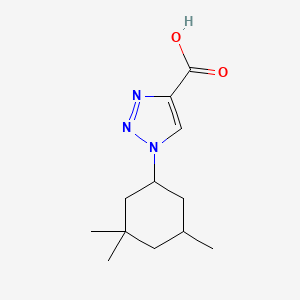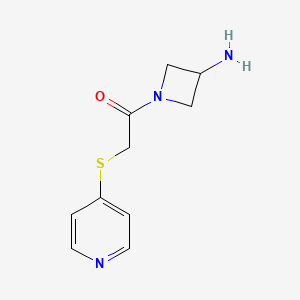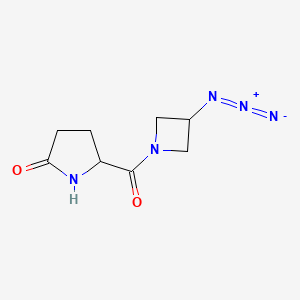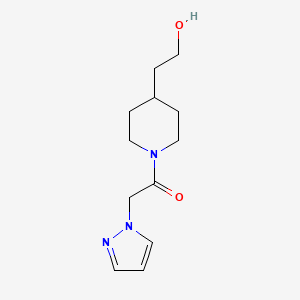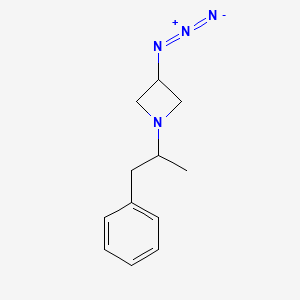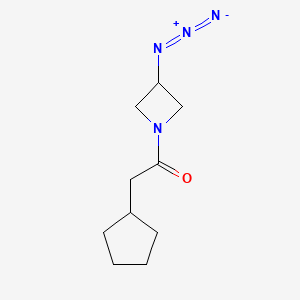
1-(3-Azidoazetidin-1-yl)-2-cyclopentylethan-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-2-cyclopentylethan-1-one, also known as Ac-AzA-CPE, is a novel azide-containing cyclopentyl-based heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. Ac-AzA-CPE is a versatile compound that can be used as a building block for the synthesis of various compounds and materials, as well as a tool for studying the behavior of reactive intermediates.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound 1-(3-Azidoazetidin-1-yl)-2-cyclopentylethan-1-one is used in the synthesis of novel fused β-lactams through intramolecular 1,3-dipolar cycloadditions. These β-lactams have shown weak β-lactamase inhibitory properties, particularly against staphylococcal enzymes (Davies & Pearson, 1981).
Antimicrobial and Cytotoxic Activities
- Compounds derived from azetidinones, like 1-(3-Azidoazetidin-1-yl)-2-cyclopentylethan-1-one, have been studied for their antimicrobial, antimycobacterial, and cytotoxic activities. Some synthesized compounds showed excellent activity in these areas (Saundane & Walmik, 2013).
Antibacterial Potential
- Research into monocyclic β-lactams, which can be synthesized using azetidinone-based compounds, has shown significant antibacterial potential against various microorganisms (Parvez, Meshram, Youssoufi, & Hadda, 2010).
Synthesis of Fluorescent Derivatives
- Azidoazetidin-1-yl compounds have been utilized in the synthesis of fluorescent derivatives like 1,2,3-triazole derivative of 3′-deoxy-3-azidothymidine, which is important in bioanalytical chemistry and drug discovery (Szafrański, Kasza, Kępczyński, & Cegła, 2015).
Antileishmanial Activity
- Derivatives of azetidin-2-ones, which can be prepared from compounds like 1-(3-Azidoazetidin-1-yl)-2-cyclopentylethan-1-one, have shown promising results in antileishmanial activity, with some compounds displaying activity comparable to clinically used drugs (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Direcciones Futuras
: Venkataravanappa, L. R., Jyothi, M., Khamees, H. A., Silina, E., Stupin, V., Achar, R. R., Al-Ghorbani, M., & Khanum, S. A. (2023). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Current Issues in Molecular Biology, 45(1), 92-109. DOI: 10.3390/cimb45010007
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-cyclopentylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-13-12-9-6-14(7-9)10(15)5-8-3-1-2-4-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONMXUCDFIWSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




